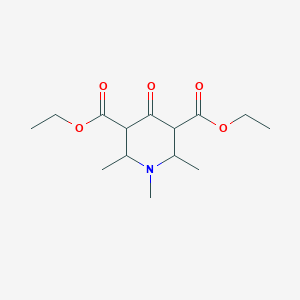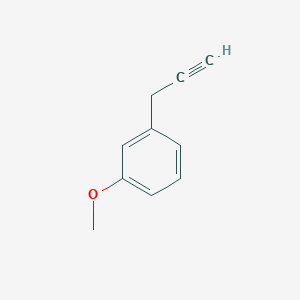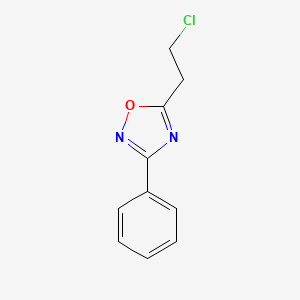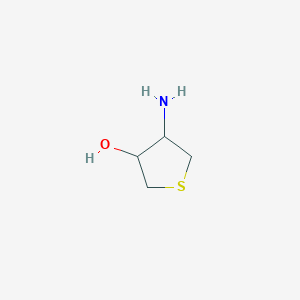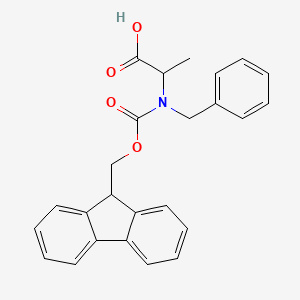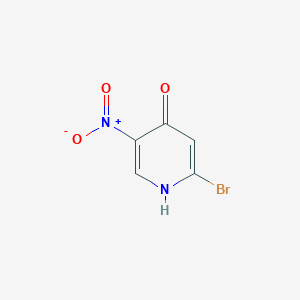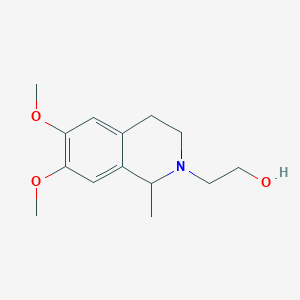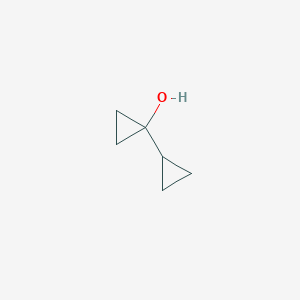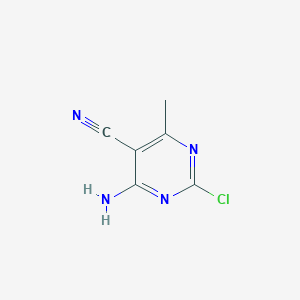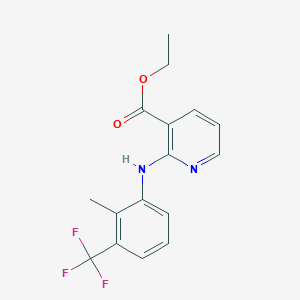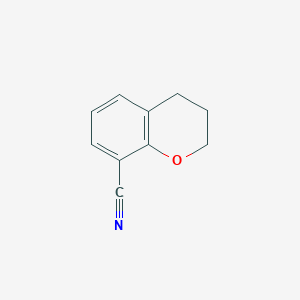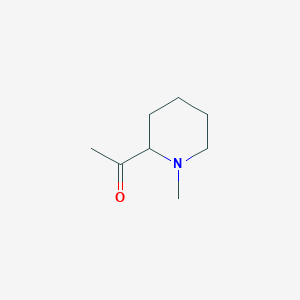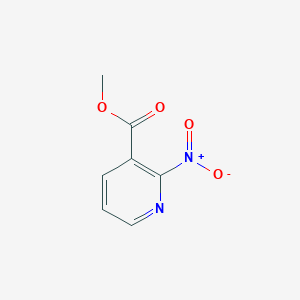
1-Octene-1,1-D2
Descripción general
Descripción
1-Octene-1,1-D2 is a deuterated form of 1-octene, an organic compound with the formula CH3(CH2)5CH=CD2. This compound is a higher olefin and alpha-olefin, meaning the double bond is located at the alpha (primary) position, which endows it with higher reactivity and useful chemical properties . It is a colorless liquid and is used extensively in the chemical industry.
Aplicaciones Científicas De Investigación
1-Octene-1,1-D2 has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the production of various chemicals and materials.
Biology: It is used in the study of lipid metabolism and as a tracer in metabolic studies.
Medicine: It is used in the synthesis of pharmaceuticals and as a reference compound in NMR spectroscopy.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
1-Octene-1,1-D2 can be synthesized through several methods:
Ethylene Oligomerization: This is the most common industrial method. .
Fischer-Tropsch Synthesis: This method involves the synthesis of hydrocarbons from carbon monoxide and hydrogen, followed by purification to isolate 1-octene.
Dehydration of Alcohols: This method involves the dehydration of octanol to produce 1-octene.
Análisis De Reacciones Químicas
1-Octene-1,1-D2 undergoes various chemical reactions:
Oxidation: It can be oxidized to form aldehydes and carboxylic acids.
Hydroformylation: This reaction involves the addition of a formyl group to the double bond, producing aldehydes.
Hydrogenation: The double bond can be hydrogenated to form alkanes.
Polymerization: It can undergo polymerization to form polyolefins, which are used in the production of plastics.
Common reagents used in these reactions include hydrogen, oxygen, and various catalysts such as chromium and nickel.
Comparación Con Compuestos Similares
1-Octene-1,1-D2 is similar to other alpha-olefins such as 1-hexene and 1-decene. its unique properties, such as the presence of deuterium, make it particularly useful in NMR spectroscopy and as a tracer in metabolic studies . Other similar compounds include:
Propiedades
IUPAC Name |
1,1-dideuteriooct-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3H,1,4-8H2,2H3/i1D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKAKUADMBZCLK-DICFDUPASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=CCCCCCC)[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

